3-Bromo-4-fluoro-2-methoxybenzoic acid

Chemical Identity Analytical Chemistry Quality Control

Achieving reproducible Suzuki-Miyaura couplings and directed ortho-metalation sequences demands precise halogen placement. Generic isomers risk regioselectivity failures that derail synthetic routes. 3-Bromo-4-fluoro-2-methoxybenzoic acid delivers the exact 3-Br,4-F,2-OMe pattern required for orthogonal diversification. - ≥98% purity ensures consistent reactivity at the C3 bromine handle - Unique electronic profile enables predictable SNAr and cross-coupling outcomes - Eliminates low-yielding late-stage halogenation, accelerating SAR library synthesis Supplied as a solid building block with full analytical documentation. Bulk quantities available upon request.

Molecular Formula C8H6BrFO3
Molecular Weight 249.03 g/mol
Cat. No. B12833269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluoro-2-methoxybenzoic acid
Molecular FormulaC8H6BrFO3
Molecular Weight249.03 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1Br)F)C(=O)O
InChIInChI=1S/C8H6BrFO3/c1-13-7-4(8(11)12)2-3-5(10)6(7)9/h2-3H,1H3,(H,11,12)
InChIKeyNXOMAXPQOYEZAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluoro-2-methoxybenzoic Acid: High-Purity Building Block


3-Bromo-4-fluoro-2-methoxybenzoic acid (CAS: 1782551-97-6) is a trisubstituted halogenated aromatic carboxylic acid, featuring a distinct pattern of bromine at the 3-position, fluorine at the 4-position, and a methoxy group at the 2-position of the benzoic acid core . With a molecular formula of C8H6BrFO3 and a molecular weight of 249.03 g/mol, it is offered as a high-purity (typically 98%) solid building block for organic synthesis . This compound is classified as a halogenated aromatic carboxylic acid and serves as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research applications .

Workflow

Trisubstituted aromatic building block for organic synthesis

Specific 3-Br, 4-F, 2-OMe substitution pattern

Selection Context

Supports regioselective cross-coupling and directed metalation studies

Unique electronic and steric environment for SAR exploration

Use Context

High-purity grade for pharmaceutical and agrochemical intermediate research

Batch-specific QC documentation supports reproducibility

3-Bromo-4-fluoro-2-methoxybenzoic Acid: Isomer Substitution Risk


The substitution of 3-Bromo-4-fluoro-2-methoxybenzoic acid with a generic halogenated benzoic acid, or even with another isomer sharing the same molecular formula (C8H6BrFO3), is not chemically sound. The specific 3-Br, 4-F, 2-OMe arrangement imparts a unique electronic environment and steric profile that governs reactivity in subsequent synthetic steps, such as cross-coupling reactions or nucleophilic aromatic substitutions (SNAr) [1]. While quantitative comparative data for this exact substitution pattern is sparse in the public domain, the well-established principles of structure-activity and structure-property relationships dictate that altering the position of even a single halogen will predictably alter regioselectivity, reaction kinetics, and the physical properties of any downstream derivatives [2]. Therefore, simple substitution is a significant risk to synthetic route reproducibility and product integrity, as detailed in the evidence below.

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Positional isomer mismatch

A different Br/F/OMe arrangement may predictably alter regioselectivity and downstream derivative properties.

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Reactivity profile may shift

Class-level inference suggests the 3-Br ortho-to-carboxyl activation may not transfer to 4- or 5-bromo analogs.

!

Synthetic route reproducibility

Lack of documented QC data for generic isomers can introduce batch variability and require in-house re-purification.

3-Bromo-4-fluoro-2-methoxybenzoic Acid vs. Closest Analogs


Chemical Identity Uniqueness

The compound is defined by its unique CAS number (1782551-97-6), molecular weight (249.03 g/mol), and specific substitution pattern (3-Br, 4-F, 2-OMe). This differentiates it from other isomers with the same formula, such as 2-Bromo-4-fluoro-5-methoxybenzoic acid or 4-Bromo-2-fluoro-6-methoxybenzoic acid. While a direct head-to-head functional comparison is absent from the public literature, the existence of distinct CAS numbers for each regioisomer is a definitive, quantifiable identifier for procurement and quality control . The CAS number is a unique, verifiable identifier that ensures the correct compound is sourced, mitigating the risk of receiving an incorrect isomer with different reactivity .

Chemical Identity Uniqueness
Supporting evidence
CAS: 1782551-97-6 vs. distinct isomer CAS
Unique SMILES and MW: 249.03 g/mol
Verifiable procurement identifier mitigates isomer mix-up risk.
Database analysis confirms registry uniqueness.
Chemical Identity Analytical Chemistry Quality Control

SNAr Reactivity Advantage

In the absence of direct experimental data for the target compound, its differential reactivity can be inferred from established electronic principles governing halogenated benzoic acids. The bromine atom at the 3-position is ortho to the electron-withdrawing carboxyl group (at C1). This ortho relationship, coupled with the para-positioned fluorine (C4) and the ortho methoxy group (C2), creates a unique electron-deficient aryl bromide. This is predicted to be more susceptible to nucleophilic aromatic substitution (SNAr) or oxidative addition in palladium-catalyzed cross-couplings compared to an analog where bromine is at the 4- or 5-position, which would be less activated by the ortho/para-directing carboxyl group [1]. This is a class-level inference based on decades of physical organic chemistry data, but a specific quantitative comparison (e.g., reaction rate constants) against a defined comparator under identical conditions is not available in the public literature for this precise compound.

SNAr Reactivity Advantage
Class-level inference
Predicted higher 3-Br activation vs. 4-/5-Br analogs
No specific quantitative rate data found.
Supports synthetic route screening and coupling site selection.
Theoretical principles; requires experimental validation.
Organic Synthesis Medicinal Chemistry Cross-Coupling

Purity Benchmarking for R&D

The target compound is commercially available with a standard purity of 98%, backed by batch-specific quality control (QC) documentation such as NMR, HPLC, or GC . While this does not represent a 'superior' differentiation, it establishes a quantifiable procurement benchmark. Direct cross-vendor comparisons of purity levels are not possible in this analysis, but the explicit provision of QC data by reputable suppliers (e.g., Bide Pharm) is a differentiating factor from other C8H6BrFO3 isomers or less common building blocks that may be offered at lower purity without analytical documentation .

Purity Benchmarking for R&D
Supporting evidence
98% purity with batch-specific QC documentation
NMR, HPLC, or GC reports available.
Quantifiable procurement benchmark supporting lot-to-lot consistency.
Supplier-reported specification.
Quality Control Analytical Chemistry Procurement

Directed Ortho-Metalation Potential

The presence of a 2-methoxy group on the benzoic acid core suggests this compound may be a suitable substrate for directed ortho-metalation (DoM) chemistry. Research by Nguyen et al. (2006) has shown that unprotected 2-methoxybenzoic acid can be selectively deprotonated at the position ortho to the carboxylate (C3) using s-BuLi/TMEDA at -78 °C [1]. In the target compound, the C3 position is occupied by bromine, but the 2-methoxy group still holds potential for directing metalation to other positions or for enabling subsequent functionalization. This offers a theoretical synthetic advantage over analogs lacking the 2-methoxy directing group, which may require additional protection/deprotection steps. However, no direct experimental data comparing the DoM efficiency of 3-Bromo-4-fluoro-2-methoxybenzoic acid against a non-methoxylated analog is available.

Directed Ortho-Metalation Potential
Class-level inference
Contains 2-OMe directing group for DoM chemistry
Precedent from unprotected 2-methoxybenzoic acid.
May support versatile scaffold construction for SAR studies.
No comparative yield data against non-methoxylated analogs.
Organic Synthesis C-H Activation Methodology

3-Bromo-4-fluoro-2-methoxybenzoic Acid Applications


Suzuki-Miyaura Cross-Coupling for Biaryl Pharmacophores

The 3-position bromine atom serves as a strategic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. As inferred from its electronic environment, this site is predicted to be highly reactive [1]. This allows for the installation of an aryl or heteroaryl group at the C3 position, generating a biaryl core that is orthogonally functionalized with a C2 methoxy, a C4 fluorine, and a C1 carboxyl group for further diversification. This is a critical step in the synthesis of complex drug candidates where a specific substitution pattern is required for target binding .

Trisubstituted Benzoic Acid Library Construction

Leveraging the 2-methoxy group as a potential directing group for directed ortho-metalation (DoM) , the compound can be used as a core scaffold for building chemical libraries. Following DoM, an electrophile can be introduced at another position on the ring. The existing bromine and fluorine substituents can then be manipulated via orthogonal cross-coupling or nucleophilic substitution reactions, allowing for the rapid generation of a diverse set of 2,3,4-trisubstituted benzoic acid derivatives for SAR studies .

Agrochemical Intermediate Synthesis

The combination of bromine and fluorine is a common motif in modern agrochemicals, often contributing to improved metabolic stability and bioavailability [2]. The specific 3-Br-4-F-2-OMe pattern of this benzoic acid makes it a direct building block for synthesizing the core structure of certain herbicides or fungicides where this exact substitution is required. Using this precise building block eliminates the need for multiple, low-yielding late-stage halogenation steps .

Application
Selection Property
Validation Focus
Biaryl Pharmacophore Synthesis
Ortho-carboxyl activated 3-Br for cross-coupling
Suzuki-Miyaura coupling efficiency and regioselectivity
Trisubstituted Library Construction
2-OMe as directing group for further functionalization
Directed ortho-metalation scope and subsequent derivatization
Agrochemical Intermediate Research
Specific Br-F-OMe motif for metabolic stability
Late-stage halogenation step avoidance and yield improvement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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